molecular formula C18H22N4O3 B11150840 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11150840
M. Wt: 342.4 g/mol
InChI Key: WFTURRAOTFJRJL-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a morpholine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Morpholine Ring: This step involves the reaction of the morpholine with an appropriate electrophile to form the desired product.

    Coupling Reactions: The final step involves coupling the benzofuran, pyrazole, and morpholine moieties under suitable conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

    Oxidation Products: Various oxidized derivatives of the benzofuran ring.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1-benzofuran-5-yl(piperidin-4-yl)methanone
  • 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
  • 2,3-dihydrobenzofuranyl-5-acetic acid

Uniqueness

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is unique due to its combination of benzofuran, morpholine, and pyrazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H22N4O3/c23-18(19-4-5-22-6-9-24-10-7-22)16-12-15(20-21-16)13-1-2-17-14(11-13)3-8-25-17/h1-2,11-12H,3-10H2,(H,19,23)(H,20,21)

InChI Key

WFTURRAOTFJRJL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCCN4CCOCC4

Origin of Product

United States

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